molecular formula C7H10N2 B145717 2-(2-Aminoethyl)pyridine CAS No. 2706-56-1

2-(2-Aminoethyl)pyridine

Cat. No.: B145717
CAS No.: 2706-56-1
M. Wt: 122.17 g/mol
InChI Key: XPQIPUZPSLAZDV-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyridine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where an aminoethyl group is attached to the second position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Aminoethyl)pyridine is used as a ligand in coordination chemistry to form complexes with metals.

Biology: In biological research, this compound is used to study enzyme mechanisms and interactions with biological molecules. It has been investigated for its role in activating enzymes such as carbonic anhydrase .

Medicine: The compound has potential therapeutic applications, particularly in the activation of enzymes involved in neurological functions. It is being explored for its potential to treat conditions like Alzheimer’s disease by activating human carbonic anhydrase II .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also employed in the production of specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminoethyl)pyridine is unique due to its specific positioning of the aminoethyl group, which imparts distinct chemical reactivity and biological activity. This positioning allows it to form specific complexes with metals and interact uniquely with enzymes, making it valuable in various applications .

Properties

IUPAC Name

2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQIPUZPSLAZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3343-39-3 (di-hydrochloride)
Record name 2-(2-Aminoethyl)pyridine
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DSSTOX Substance ID

DTXSID5022196
Record name 2-(2-Aminoethyl)pyridine
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Molecular Weight

122.17 g/mol
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CAS No.

2706-56-1
Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-aminoethyl)pyridine
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Record name 2-PYRIDINEETHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-(2-Aminoethyl)pyridine?

A1: The molecular formula of this compound is C7H10N2, and its molecular weight is 122.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its complexes?

A2: Common spectroscopic techniques include:* Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of amine (N-H) and pyridine ring (C=C and C=N) functionalities. [, , , , ]* UV-Vis spectroscopy: Useful for studying electronic transitions within the molecule and its complexes, providing insights into the coordination environment and electronic properties. [, , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and dynamics of aepy and its complexes. [, ]* Electron Paramagnetic Resonance (EPR) spectroscopy: Particularly useful for characterizing complexes containing paramagnetic metal ions, providing insights into the electronic structure and geometry of the metal center. [, , ]

Q3: What types of metal ions does this compound typically coordinate with?

A3: Aepy commonly acts as a bidentate ligand, coordinating to a variety of metal ions including, but not limited to, silver(I), copper(II), nickel(II), zinc(II), cobalt(II), cadmium(II), and rhenium(V). [, , , , , , , , , , ]

Q4: What are some common coordination modes exhibited by this compound in metal complexes?

A4: Aepy frequently acts as a bridging ligand through its two nitrogen atoms (pyridine and amine), forming dinuclear or polymeric structures. It can also coordinate in a chelating fashion, forming a five-membered ring with the metal ion. [, , , , , , ]

Q5: How does the coordination of this compound influence the properties of metal complexes?

A5: Coordination of aepy can significantly influence:* Structure: Dictates the geometry and nuclearity of the complex, leading to monomeric, dimeric, or polymeric structures. [, , , , ] * Magnetic Properties: Aepy can mediate magnetic interactions between metal centers, leading to ferromagnetic or antiferromagnetic coupling. [, , , ]* Redox Properties: The electronic properties of aepy can influence the redox potentials of metal ions in complexes. [, ]

Q6: What is known about the biological activity of this compound and its metal complexes?

A6:
Histamine Receptor Agonist: Aepy acts as an agonist at histamine H1 receptors. [, , , , ]* Carbonic Anhydrase Activator: Aepy and some of its derivatives exhibit potent activating effects on β- and γ-class carbonic anhydrases from the bacterium Burkholderia pseudomallei. []* Anticancer Activity:* Copper(II) complexes of isatin-Schiff bases derived from aepy exhibit promising anticancer activity, inducing apoptosis in various cancer cell lines. [, ]

Q7: Have any catalytic applications been reported for this compound or its metal complexes?

A7: Yes, oxidovanadium(IV) and dioxidovanadium(V) complexes anchored on chloromethylated polystyrene functionalized with aepy-derived Schiff bases have demonstrated catalytic activity in the hydroamination of styrene and vinyl pyridine. []

Q8: Have computational methods been employed to study this compound and its complexes?

A8: * DFT Calculations: Density Functional Theory calculations have been used to investigate the energetic preference for the formation of trinuclear triangular architectures over tetranuclear square structures in complexes of aepy-derived Schiff bases. []* QSAR Studies: Quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of this compound derivatives and their antivertigo activity. []

Q9: Is there information available on the stability of this compound and its complexes?

A9: * Thermal Stability: Thermogravimetric and differential thermal analysis have been employed to study the thermal stability of aepy silver(I) nitrate complex. []* Hydrolytic Stability: The imine group in some aepy-derived copper(II) complexes has shown relative resistance to hydrolysis. []

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